N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized using specific methods to ensure its purity and efficacy. In
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves its interaction with specific receptors in the brain. This compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have various effects on behavior and cognition. It has also been shown to have potential as a treatment for drug addiction, as it can reduce the rewarding effects of drugs such as cocaine and amphetamines.
Advantages and Limitations for Lab Experiments
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. This compound can also be easily synthesized using specific methods, ensuring its purity and efficacy. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for specific safety precautions when handling the compound.
Future Directions
There are several future directions for the use of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide in scientific research. One potential direction is the development of new therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and depression. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine the potential long-term effects and safety of this compound.
Synthesis Methods
The synthesis of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves a multi-step process that includes the use of specific reagents and conditions. The first step involves the reaction of 4-fluoroaniline with 2-chloromethyl-6-methylpyridine to form an intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid to produce the final product. The purity and efficacy of the compound are ensured by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been used in various scientific research applications, including drug discovery and development, neuroscience, and pharmacology. This compound has been shown to have potential as a novel therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been used in studies investigating the mechanisms of action of certain drugs and their effects on the central nervous system.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-4-2-6-18(21-14)25-13-15-5-3-11-23(12-15)19(24)22-17-9-7-16(20)8-10-17/h2,4,6-10,15H,3,5,11-13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHUTFOHMFRSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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